molecular formula C14H16N4Si B11852869 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline CAS No. 84645-37-4

1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline

Cat. No.: B11852869
CAS No.: 84645-37-4
M. Wt: 268.39 g/mol
InChI Key: RZKDNNZKHLCTOQ-UHFFFAOYSA-N
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Description

1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and triazole. Isoquinoline is a nitrogen-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms. The trimethylsilyl group attached to the triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

The synthesis of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline involves its interaction with specific molecular targets and pathways:

Biological Activity

1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline (CAS Number: 84645-37-4) is a synthetic compound that combines the isoquinoline structure with a triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antibacterial agent. This article reviews available literature on its synthesis, biological activity, and potential mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with trimethylsilyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This method allows for the formation of the triazole ring while maintaining the integrity of the isoquinoline structure.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on 1,5-disubstituted 1,2,4-triazoles have shown that they can inhibit tubulin polymerization and induce apoptosis in cancer cells. The compound's mechanism of action may involve:

  • Cell Cycle Arrest : Flow cytometry studies have demonstrated that certain triazole derivatives can arrest HeLa and Jurkat cells in the G2/M phase of the cell cycle .
  • Apoptosis Induction : These compounds also trigger apoptosis through mitochondrial depolarization and activation of caspase pathways .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Mechanism
CA-41.2Tubulin polymerization inhibition
4l0.76Colchicine binding site inhibition
4o1.5Induces apoptosis

Case Studies

One notable study involved the evaluation of a series of triazole derivatives for their biological activities. The results indicated that modifications to the triazole ring significantly influenced both antitumor and antibacterial efficacy. For example:

  • Compound Variants : Variants with different substituents on the triazole ring displayed varied levels of activity against cancer cell lines and bacterial strains.

Properties

CAS No.

84645-37-4

Molecular Formula

C14H16N4Si

Molecular Weight

268.39 g/mol

IUPAC Name

(5-isoquinolin-1-yl-2H-triazol-4-yl)-trimethylsilane

InChI

InChI=1S/C14H16N4Si/c1-19(2,3)14-13(16-18-17-14)12-11-7-5-4-6-10(11)8-9-15-12/h4-9H,1-3H3,(H,16,17,18)

InChI Key

RZKDNNZKHLCTOQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NNN=C1C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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